

# sepantronium bromide clinical trial phase II results NSCLC

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## Compound Focus: Sepantronium Bromide

CAS No.: 781661-94-7

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## Clinical Trial Results Summary

Aspect	Details
Trial Design	Phase I/II, combination therapy (Sepantronium Bromide + Carboplatin + Paclitaxel) [1]
Patient Population	19 patients with previously untreated stage IV NSCLC (Phase II part) [1]
Dosage	Sepantronium Bromide: 10 mg/m <sup>2</sup> /day as a 72-hour continuous infusion every 21 days [1]
Primary Endpoint	Objective Tumor Response Rate (ORR) [1]

| Efficacy Results | - ORR: 11% (2 Partial Responses out of 19 patients) [1]

- Median Progression-Free Survival (PFS): 5.7 months [1]
- Median Overall Survival (OS): 16.1 months [1] | | Safety Results | - Treatment was generally well-tolerated [1] [2].
- The most common toxicities were **hematological** (related to blood cells) [1]. |

## Experimental Protocol & Trial Methodology

For researchers, here is a detailed breakdown of the clinical trial methodology:

- **Patient Eligibility (Phase II):** The study enrolled patients with pathologically confirmed, untreated stage IV NSCLC. Patients could not have received more than one prior line of chemotherapy, though there was no limit on prior targeted therapies [1].
- **Treatment Regimen:** In the phase II portion, patients received the Maximum Tolerated Dose (MTD) of **sepantronium bromide** (10 mg/m<sup>2</sup>/day) determined from the phase I dose escalation. It was administered as a **72-hour continuous intravenous infusion (CIVI)** every 21 days. This was combined with standard doses of carboplatin (AUC6) and paclitaxel (200 mg/m<sup>2</sup>) for up to six cycles [1] [2].
- **Endpoints Assessment:**
  - **Tumor Response:** Assessed by CT scan every two cycles (approximately every 6 weeks) using **RECIST 1.1 criteria** [1].
  - **Pharmacokinetics:** Plasma concentrations of **sepantronium bromide** were measured at multiple time points using liquid chromatography-mass spectrometry (LC-MS) [1].
  - **Pharmacodynamics/Exploratory Biomarkers:** Blood samples were taken to analyze potential biomarkers like M30 apoptosense (for apoptosis), IL8, VEGF, and the KRAS mutation status of tumors, though no association with clinical response was found [1].

## Mechanism of Action and Signaling Pathways

**Sepantronium bromide** (YM155) was initially identified as a selective **survivin suppressant** [1] [3]. Survivin is an inhibitor of apoptosis protein (IAP) that is highly expressed in many cancers and associated with treatment resistance [1] [4]. However, subsequent research indicates its mechanism is more complex and involves disrupting DNA damage response.

The following diagram illustrates the key molecular mechanisms and signaling pathways impacted by YM155, based on the broader scientific literature.



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The diagram shows that YM155 exerts its effects through multiple interconnected pathways:

- **DNA Damage Induction:** YM155 acts as a DNA damaging agent, triggering the ATR-Chk2 signaling pathway and leading to the formation of persistent  $\gamma$ H2AX foci, a marker for unresolved DNA double-strand breaks [4].
- **Survivin Suppression:** The drug disrupts the ILF3/p54nrb complex, which binds to the survivin promoter, leading to transcriptional downregulation of survivin. This reduces the cancer cells' ability to resist apoptosis [1] [3].
- **mTORC1 Inhibition & Translation Suppression:** YM155 activates AMPK, which phosphorylates Raptor, thereby suppressing mTORC1 activity. This results in a global reduction of protein synthesis, including key short-lived oncoproteins like survivin, Mcl-1, and cyclin Ds [5].

It is noteworthy that the concentrations required to induce DNA damage are reported to be lower than those needed for survivin suppression, suggesting that the DNA damage response may be a primary and critical mechanism of action [4].

## Interpretation and Research Implications

For drug development professionals, the results highlight a common challenge in oncology drug development: promising preclinical activity does not always translate to clinical success in all contexts.

- The combination regimen was feasible and had an acceptable safety profile, with hematological toxicity being the main concern [1].
- The lack of improvement in the primary endpoint (ORR) and the modest efficacy outcomes suggest that in this specific patient population and combination, **sepantronium bromide** did not provide a significant clinical advantage over the standard chemotherapy backbone alone [1] [3].
- The exploratory pharmacodynamic analyses did not identify biomarkers associated with response, indicating a need for further research to identify patient subgroups that might benefit from this therapy [1].

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## References

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